molecular formula C30H42O7 B10821033 Ganoderenic Acid A

Ganoderenic Acid A

Cat. No.: B10821033
M. Wt: 514.6 g/mol
InChI Key: OVUOUFPIPZJGME-JQDIJSAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderenic Acid A can be synthesized through a multi-step process starting from lanosterol, a common intermediate in the biosynthesis of triterpenoids. The synthesis involves several key steps, including oxidation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Ganoderma lucidum. The process involves cultivating the mushroom, followed by extraction using solvents such as ethanol or methanol. The crude extract is then purified through chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Ganoderenic Acid A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Ganoderenic Acid A is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include:

  • Ganoderenic Acid B
  • Ganoderenic Acid C
  • Ganoderenic Acid D
  • Ganoderenic Acid F

Uniqueness: this compound is unique due to its high abundance and potent biological activities compared to other triterpenoids. Its ability to modulate multiple cellular pathways and its therapeutic potential make it a valuable compound for further research and development .

Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(E)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,23+,28+,29-,30+/m1/s1

InChI Key

OVUOUFPIPZJGME-JQDIJSAQSA-N

Isomeric SMILES

CC(CC(=O)/C=C(\C)/[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O

Origin of Product

United States

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